molecular formula C7H4N2O4 B2357411 4-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 28955-71-7

4-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B2357411
CAS No.: 28955-71-7
M. Wt: 180.119
InChI Key: IXZMRVOOBBPFIZ-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[d]oxazol-2(3H)-one typically involves the nitration of benzo[d]oxazol-2(3H)-one. One common method is the reaction of benzo[d]oxazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to achieve higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: 4-Aminobenzo[d]oxazol-2(3H)-one.

    Substitution: Various substituted benzoxazole derivatives.

    Oxidation: Nitroso derivatives and other oxidized products.

Scientific Research Applications

4-Nitrobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives have shown potential as enzyme inhibitors and receptor antagonists.

    Medicine: Research has indicated its potential use in developing drugs for treating neurological disorders and infections.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    Benzo[d]oxazol-2(3H)-one: Lacks the nitro group, resulting in different reactivity and applications.

    4-Aminobenzo[d]oxazol-2(3H)-one: The reduced form of 4-Nitrobenzo[d]oxazol-2(3H)-one with distinct biological activities.

    4-Nitrobenzoxazole: Similar structure but lacks the oxazolone ring, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of both the nitro group and the benzoxazole ring, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZMRVOOBBPFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-amino-3-nitrophenol 3b (2 g, 13.00 mmol) dissolved in THF (50 ml) was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g) and the reaction was refluxed for 4 hours. (TLC AcOEt 1/petroleum ether 1). The reaction was evaporated and the crude material was dissolved in HCL 2N and extracted 3 times with chloroform. The combined organic phases were washed with water, brine, dried over sodium sulfate and concentrated under vacuum. The crude solid was crystallized from ether giving 1.5 g of a beige solid. Yield=65% 1HNMR (DMSO, 200 MHz) δ 7.27 (1H, t, J=7.8 Hz), 7.72 (1H, dd, J=8.2 Hz, J′=1 Hz), 7.93 (1H, dd, J=8.4 Hz, J′=0.6 Hz), 12.64 (1H, bs)
Quantity
2 g
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reactant
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50 mL
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